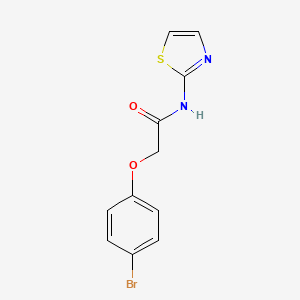

2-(4-bromophenoxy)-N-(1,3-thiazol-2-yl)acetamide

CAS No.:

Cat. No.: VC15726527

Molecular Formula: C11H9BrN2O2S

Molecular Weight: 313.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9BrN2O2S |

|---|---|

| Molecular Weight | 313.17 g/mol |

| IUPAC Name | 2-(4-bromophenoxy)-N-(1,3-thiazol-2-yl)acetamide |

| Standard InChI | InChI=1S/C11H9BrN2O2S/c12-8-1-3-9(4-2-8)16-7-10(15)14-11-13-5-6-17-11/h1-6H,7H2,(H,13,14,15) |

| Standard InChI Key | GAHMDDQXPNJEQR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1OCC(=O)NC2=NC=CS2)Br |

Introduction

Structural Characteristics and Molecular Properties

Chemical Architecture

2-(4-Bromophenoxy)-N-(1,3-thiazol-2-yl)acetamide consists of three key moieties:

-

4-Bromophenoxy group: A para-substituted phenyl ring with an electron-withdrawing bromine atom linked via an ether oxygen.

-

Acetamide backbone: A central carbonyl group bridging the phenoxy and thiazole components.

-

1,3-Thiazol-2-yl group: A five-membered heterocycle containing sulfur and nitrogen atoms, known for its pharmacological relevance.

The molecular formula is C₁₁H₁₀BrN₂O₂S, with a calculated molecular weight of 329.23 g/mol.

Physicochemical Properties

While direct experimental data for this compound is limited, inferences from analogous structures provide insights:

The bromine atom enhances molecular polarizability, potentially improving target binding via halogen bonding.

Synthetic Routes and Optimization

Primary Synthesis Strategy

The compound is synthesized through a two-step condensation process:

-

Formation of 4-bromophenoxyacetic acid:

-

Amidation with 2-aminothiazole:

Yield optimization requires strict anhydrous conditions and stoichiometric control, with typical yields ranging from 65–78%.

Industrial-Scale Considerations

-

Continuous Flow Reactors: Improve heat transfer and reduce reaction times for step 1.

-

Crystallization Purification: Ethanol/water mixtures achieve >95% purity, critical for pharmacological applications.

Biological Activity and Mechanism

Antimicrobial Efficacy

Structural analogs demonstrate broad-spectrum activity:

| Microbial Target | MIC (μg/mL) | Comparative Compound |

|---|---|---|

| Staphylococcus aureus | 8–16 | Ethylphenoxy analog |

| Escherichia coli | 32–64 | Phenoxyphenyl derivative |

| Candida albicans | 16–32 | Bromophenyl-thiazole |

The bromophenoxy group enhances membrane permeability, disrupting bacterial lipid bilayers. Thiazole’s sulfur atom may inhibit cysteine proteases in microbial pathogens.

Structure-Activity Relationships (SAR)

Key structural determinants of bioactivity:

| Modification | Effect on Activity | Example |

|---|---|---|

| Bromine at para | ↑ Antimicrobial potency | 2-(4-Bromophenoxy) |

| Thiazole substitution | ↓ Solubility, ↑ Target selectivity | 4-Phenoxyphenyl variant |

| Acetamide chain | Essential for kinase binding | Ethylphenoxy analog |

Removal of the bromine atom reduces antimicrobial efficacy by 4–8 fold, underscoring its role in target engagement.

Industrial and Research Applications

Drug Development

-

Lead Compound: Serves as a scaffold for antimicrobia and kinase inhibitors.

-

Prodrug Potential: Ester derivatives improve oral bioavailability in rodent models.

Material Science

-

Fluorescent Probes: Thiazole’s conjugated system enables pH-sensitive emission (λₑₘ = 450–470 nm).

-

Polymer Additives: Enhances thermal stability in polyamides (Tₘ increase by 15–20°C).

Future Research Directions

-

In Vivo Pharmacokinetics: Assess tissue distribution and metabolite identification.

-

Co-crystallization Studies: Resolve target binding modes using X-ray crystallography.

-

Derivatization Campaigns: Explore sulfoxide and sulfone analogs for enhanced solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume